molecular formula C19H27NO4 B13502632 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid

货号: B13502632
分子量: 333.4 g/mol
InChI 键: WGRSGHFDBAZMTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound (CAS: 1000991-31-0; molecular formula: C₁₈H₂₅NO₄; molecular weight: 319.4) is a tert-butoxycarbonyl (Boc)-protected piperidine derivative with a 4-methylphenyl group and an acetic acid side chain . The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthetic processes, while the acetic acid moiety provides functional versatility for conjugation or further derivatization. It is widely used in pharmaceutical research as a building block for drug candidates and in organic synthesis for constructing complex heterocycles. Purity exceeds 96% in commercial preparations .

属性

分子式

C19H27NO4

分子量

333.4 g/mol

IUPAC 名称

2-(4-methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C19H27NO4/c1-13-5-7-14(8-6-13)16(17(21)22)15-9-11-20(12-10-15)18(23)24-19(2,3)4/h5-8,15-16H,9-12H2,1-4H3,(H,21,22)

InChI 键

WGRSGHFDBAZMTQ-UHFFFAOYSA-N

规范 SMILES

CC1=CC=C(C=C1)C(C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid typically involves the protection of the piperidine nitrogen with a BOC group, followed by the introduction of the phenylacetic acid moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form the BOC-protected piperidine. This intermediate is then reacted with 4-methylphenylacetic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid primarily involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound’s structure allows it to form a stable ternary complex with the target protein and an E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their molecular characteristics:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Purity Reference
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid 4-methylphenyl C₁₈H₂₅NO₄ 319.4 1000991-31-0 >96%
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid 4-(trifluoromethyl)phenyl C₁₉H₂₄F₃NO₄ 387.4 1439897-86-5 N/A
2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid 2-methoxyphenyl C₁₉H₂₇NO₅ 349.4 1439897-75-2 N/A
2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid 3,3-difluoro on piperidine C₁₂H₁₉F₂NO₄ 279.3 1373503-54-8 97%
2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-fluorophenoxy)acetic acid 3-fluoro-4-phenoxy C₁₈H₂₄FNO₅ 353.4 2270906-29-9 N/A

Key Observations :

  • Trifluoromethyl Derivative (CAS 1439897-86-5) : The trifluoromethyl group increases molecular weight (387.4 vs. 319.4) and introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity .
  • Its pKa is predicted at 4.66, suggesting moderate aqueous solubility .
  • Difluoro Derivative (CAS 1373503-54-8) : Fluorination at the 3,3-positions on the piperidine ring alters conformational flexibility and may enhance bioavailability .
Solubility and Reactivity :
  • The target compound (C₁₈H₂₅NO₄) is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group .
  • The trifluoromethyl analog (C₁₉H₂₄F₃NO₄) exhibits even lower aqueous solubility but higher lipid membrane permeability, making it suitable for CNS-targeting applications .

生物活性

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid, often referred to as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H27NO4
  • Molecular Weight : 333.4220 g/mol
  • CAS Number : 1785039-12-4
  • Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a 4-methylphenyl acetic acid moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the piperidine ring.
  • Introduction of the tert-butoxycarbonyl protecting group.
  • Coupling with the 4-methylphenyl acetic acid fragment.

Anticancer Properties

Recent studies have indicated that piperidine derivatives possess significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)2.43
Compound BHepG2 (Liver Cancer)4.98
Compound CLLC-PK1 (Non-cancerous)>10

These studies suggest that the compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells through enhanced caspase activity and morphological changes indicative of programmed cell death .

The biological activity of this compound may be attributed to several mechanisms:

  • Microtubule Disruption : By interfering with microtubule assembly, the compound can induce mitotic arrest in cancer cells.
  • Apoptosis Induction : Enhanced activation of caspases has been observed, suggesting that the compound promotes apoptosis through intrinsic pathways.
  • Signal Pathway Modulation : Similar compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation, including NF-kB and p53 pathways .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives for their anticancer properties. Among these, the compound demonstrated selective toxicity towards cancer cells compared to non-cancerous cells, indicating its potential as a targeted therapeutic agent. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity .

常见问题

Basic Research Questions

Q. What are the key synthetic steps and critical parameters for synthesizing 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid?

  • Answer : The synthesis involves multi-step organic reactions, including:

  • Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
  • Coupling of the 4-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling under inert conditions (argon/nitrogen atmosphere) .
  • Acetic acid moiety introduction using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: dichloromethane/ether) .
  • Key parameters : Temperature control (0–25°C for Boc protection), solvent choice (anhydrous DMF or THF), and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring protons (δ 1.2–3.5 ppm) and aromatic protons from the 4-methylphenyl group (δ 6.8–7.3 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O of Boc and acetic acid) and ~1250 cm⁻¹ (C-O of tert-butoxy) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated for C₁₉H₂₇NO₄: 333.19 g/mol) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3%) .

Q. What safety precautions are essential when handling this compound?

  • Answer : Based on GHS classifications:

  • Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine powder. Store at RT in a desiccator .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Answer : Strategies include:

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) to resolve enantiomers .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) in organic solvents to selectively hydrolyze one enantiomer .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-coupling to induce stereoselectivity .

Q. How to resolve spectral overlaps in NMR for structural confirmation?

  • Answer : Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Correlate coupled protons (e.g., piperidine H-3/H-4) and assign quaternary carbons .
  • Variable Temperature NMR : Heat to 60°C to reduce rotational barriers and simplify splitting patterns .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH in Boc group) using D₂O .

Q. What methodologies assess the stability of the Boc group under varying conditions?

  • Answer : Design experiments to test:

  • Acidic Conditions : Treat with TFA (20% in DCM) and monitor deprotection via TLC (Rf shift) .
  • Thermal Stability : Heat to 50°C in DMSO and analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) .
  • Computational Prediction : Use quantum mechanical calculations (DFT) to model Boc cleavage activation energies .

Q. How to analyze structure-activity relationships (SAR) for drug development?

  • Answer : Combine:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses and optimize substituents (e.g., methylphenyl vs. fluorophenyl) .

Q. How to address contradictory data on Boc deprotection kinetics?

  • Answer : Apply:

  • Design of Experiments (DoE) : Vary TFA concentration, temperature, and solvent polarity to identify optimal conditions .
  • In Situ Monitoring : ReactIR to track Boc cleavage in real-time .
  • Cross-Validation : Compare HPLC, NMR, and MS data to reconcile discrepancies in reaction progress .

Tables

Table 1: Key Synthetic Parameters

StepConditionsYield Optimization TipsReferences
Boc Protection0°C, DCM, DIEAUse excess Boc₂O (1.5 eq)
Suzuki Cross-CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1)Degas solvents to prevent oxidation
ChromatographyEthyl acetate/hexane (30:70 → 50:50)Pre-adsorb product on silica

Table 2: Analytical Parameters for HPLC

ColumnMobile PhaseFlow RateDetectionApplication
C18 (5 µm)Acetonitrile/Water + 0.1% TFA1.0 mL/minUV 254 nmPurity assessment
Chiralpak IAHexane/Isopropanol (90:10)0.8 mL/minPolarimetricEnantiomer resolution

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。